tert-Butyl (2-(methylamino)cyclohexyl)carbamate

Lipophilicity Drug Design Chromatography

Researchers needing a conformationally constrained diamine scaffold with orthogonal protecting groups often encounter limited N-methyl variant availability. tert-Butyl (2-(methylamino)cyclohexyl)carbamate (CAS 1353944-65-6, ≥98%) features a Boc-protected primary amine and free secondary N-methylamine on a cyclohexyl backbone. • LogP 2.04 vs 1.78 (des-methyl analog), enhancing peptidomimetic membrane permeability. • Orthogonal handles enable sequential peptide coupling or warhead installation without cross-reactivity. • Racemic mixture supplied for economical SAR exploration; enantiopure analogs available for follow-up studies.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 1353944-65-6
Cat. No. B1400202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(methylamino)cyclohexyl)carbamate
CAS1353944-65-6
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCC1NC
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
InChIKeyQMXDBAIQSFJAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-(methylamino)cyclohexyl)carbamate Overview


tert-Butyl (2-(methylamino)cyclohexyl)carbamate (CAS 1353944-65-6) is a carbamate-protected diamine featuring a cyclohexyl backbone with a tert-butoxycarbonyl (Boc)-protected primary amine and a free secondary N-methylamine group. This compound belongs to the class of Boc-protected 1,2-cyclohexanediamines, widely employed as synthetic intermediates and chiral scaffolds in medicinal chemistry . With a molecular formula of C₁₂H₂₄N₂O₂, a molecular weight of 228.33 g/mol, and a vendor-reported purity of ≥98%, it serves as a versatile building block for peptide synthesis, targeted covalent inhibitor development, and the construction of complex nitrogen-containing heterocycles . The presence of both a protected and a free amine moiety, combined with a conformationally constrained cyclohexane ring, distinguishes it from simple acyclic diamines and provides a platform for regioselective functionalization and stereochemical control in multi-step syntheses .

Scaffold Boc-protected 1,2-cyclohexanediamine with free N-methylamine
Reactivity Orthogonal amine handles for sequential deprotection and coupling
Conformation Cyclohexyl ring restricts flexibility for stereochemical control

tert-Butyl (2-(methylamino)cyclohexyl)carbamate Substitution Risks


Attempting to substitute tert-butyl (2-(methylamino)cyclohexyl)carbamate with a close analog such as tert-butyl (2-aminocyclohexyl)carbamate (CAS 317595-54-3) introduces quantifiable differences in physicochemical properties that directly impact downstream synthesis and application performance. The replacement of the primary amine with a secondary N-methylamine alters lipophilicity (LogP increases from 1.78 to 2.04), modifies topological polar surface area (TPSA decreases from 64.35 to 50.36 Ų), and changes molecular weight (from 214.30 to 228.33 g/mol) . These differences affect membrane permeability, solubility, and chromatographic behavior, while the altered nucleophilicity and steric environment of the methylamino group can shift reaction kinetics in acylation or reductive amination sequences [1]. Furthermore, the specific stereochemical configuration of the cyclohexane ring in the target compound—often supplied as a racemic mixture—may not be equivalent to that of chirally pure, stereodefined analogs (e.g., CAS 1448242-15-6), leading to divergent biological activity or asymmetric induction . Consequently, generic substitution risks compromised synthetic efficiency, variable intermediate quality, and irreproducible biological outcomes.

Lipophilicity shift
N-methyl group increases lipophilicity (cLogP ~2.0 vs ~1.8 for primary amine analog), which may alter membrane permeability and HPLC retention.
Steric and reactivity effects
Secondary N-methylamine introduces steric bulk and altered nucleophilicity compared to primary amine, shifting acylation/amination kinetics.
Stereochemical configuration
Supplied as racemic mixture; substitution with chirally pure enantiomer may yield different asymmetric induction or biological profiles.

tert-Butyl (2-(methylamino)cyclohexyl)carbamate: Comparison with Analogs


Lipophilicity: Membrane Permeability and Chromatographic Behavior

Compared to the primary amine analog tert-butyl (2-aminocyclohexyl)carbamate (CAS 317595-54-3), tert-butyl (2-(methylamino)cyclohexyl)carbamate exhibits a higher calculated LogP value (2.0417 vs. 1.781), indicative of increased lipophilicity. This difference of +0.2607 LogP units corresponds to an approximately 1.8-fold higher octanol-water partition coefficient, which directly impacts membrane permeability and reversed-phase HPLC retention time .

Lipophilicity
In silico reported
Target 2.04
vs
Analog 1.78
Higher lipophilicity may shift membrane permeability in cell assays
Vendor computational data; experimental validation advised
Lipophilicity Drug Design Chromatography

Topological Polar Surface Area (TPSA) and Bioavailability

The target compound has a significantly lower TPSA (50.36 Ų) compared to its primary amine analog (64.35 Ų). This reduction of 13.99 Ų is attributed to the substitution of a primary amino group (-NH₂) with a secondary N-methylamino group (-NHCH₃), which decreases hydrogen-bond donor capacity and polar surface area .

Polar Surface Area
In silico reported
Δ −13.99 Ų 21.7% reduction vs primary amine
Lower TPSA associated with improved CNS permeability models
In silico; experimental bioavailability not confirmed
Bioavailability Drug-likeness ADME

Boiling Point Elevation and Molecular Weight

The boiling point of tert-butyl (2-(methylamino)cyclohexyl)carbamate is reported as 331.9±31.0 °C at 760 mmHg, which is 9.8 °C higher than that of tert-butyl (2-aminocyclohexyl)carbamate (322.1±31.0 °C at 760 mmHg). This increase correlates with the higher molecular weight (228.33 vs. 214.30 g/mol) and the presence of the additional methyl group, which contributes to stronger van der Waals forces .

Boiling Point
Calculated
331.9±31.0 °C Δ +9.8 °C vs primary amine (322.1 °C)
Higher boiling point may influence distillation purification strategy
Calculated data; suitability for distillation to validate
Physical Properties Distillation Purification

Purity Specification and Reproducibility

The target compound is consistently offered at a purity of ≥98% (NLT 98%) by multiple suppliers, whereas the primary amine analog tert-butyl (2-aminocyclohexyl)carbamate is frequently supplied at 97% purity. While this difference may appear marginal, the 1% increase in purity specification can translate to a lower impurity burden in multi-step syntheses, reducing side reactions and improving overall yield in sensitive applications such as peptide coupling or catalytic asymmetric reactions .

Purity Specification
Specification review
≥98% (NLT 98%) Analog typically 97%
Lower impurity burden in multi-step synthesis
Vendor CoA; batch-specific review advised
Quality Control Reproducibility Synthesis

Stereochemistry: Racemic Mixture Cost Advantage

tert-Butyl (2-(methylamino)cyclohexyl)carbamate (CAS 1353944-65-6) is typically supplied as a racemic mixture of cis/trans or unspecified stereoisomers. In contrast, stereodefined analogs such as tert-butyl ((1S,2R)-2-(methylamino)cyclohexyl)carbamate (CAS 1448242-15-6) are available at higher cost but with defined absolute configuration. The racemic form offers a 50-70% cost advantage per gram while providing the same molecular weight (228.33 g/mol) and core reactivity, making it the preferred choice for exploratory synthesis where stereochemistry is either not critical or can be resolved downstream .

Stereochemical Cost
Market survey
Racemic Baseline
vs
Enantiopure 2–3× cost
Racemic form cost-effective for early SAR exploration
Cost advantage ~50-70%; verify with supplier
Stereochemistry Asymmetric Synthesis Chiral Building Blocks

Storage Stability: Refrigerated Storage

The recommended storage condition for tert-butyl (2-(methylamino)cyclohexyl)carbamate is sealed in a dry environment at 2-8°C, whereas the primary amine analog tert-butyl (2-aminocyclohexyl)carbamate is typically stored at 4°C with protection from light and under an inert nitrogen atmosphere. The absence of a requirement for inert atmosphere storage for the target compound suggests lower sensitivity to oxidative or hydrolytic degradation under standard laboratory handling conditions, although both compounds are susceptible to acid-catalyzed Boc cleavage .

Storage Stability
Stability context
2–8°C, sealed dry No inert atmosphere required
Simplified handling reduces accidental degradation risk
Vendor recommendation; long-term stability to verify
Stability Storage Handling

Applications of tert-Butyl (2-(methylamino)cyclohexyl)carbamate


Peptide and Peptidomimetic Synthesis

The Boc-protected primary amine and free secondary N-methylamine provide orthogonal reactivity handles for sequential peptide coupling. The compound can be incorporated into peptide chains as a conformationally restricted residue, with the Boc group removed under acidic conditions to reveal a nucleophilic amine for further elongation. The increased lipophilicity (LogP 2.04) of the methylamino group enhances membrane permeability of the resulting peptidomimetics, making it a strategic building block for cell-permeable peptide drugs .

Targeted Covalent Inhibitor Warhead Development

The free secondary amine can be functionalized with electrophilic warheads (e.g., acrylamides, chloroacetamides) to create covalent inhibitors targeting cysteine residues. The cyclohexyl scaffold imparts conformational rigidity, improving target selectivity. The racemic nature of the compound (CAS 1353944-65-6) allows for economical, large-scale exploration of structure-activity relationships (SAR) before committing to a stereodefined, more costly enantiopure analog .

Chiral Ligand and Organocatalyst Synthesis

The 1,2-diamine motif, after Boc deprotection, serves as a versatile precursor to chiral ligands (e.g., salen-type ligands) for asymmetric catalysis. The methylamino group introduces steric bias that can influence enantioselectivity. The compound's higher boiling point (331.9±31.0 °C) and thermal stability permit its use in high-temperature catalytic reactions without premature decomposition .

Fragment Library Diversification

As a conformationally constrained, dual-amine fragment with favorable drug-like properties (TPSA 50.36 Ų, LogP 2.04), this compound is an ideal candidate for fragment-based drug discovery (FBDD). Its moderate lipophilicity and polar surface area align with CNS drug-likeness criteria, facilitating the generation of diverse, synthetically tractable analogs for hit identification programs .

Application
Selection Property
Validation Focus
Peptide & Peptidomimetic Synthesis
Orthogonal Boc/N-methylamine reactivity
Sequential deprotection and coupling efficiency
Covalent Inhibitor Warhead Development
Conformationally restricted cyclohexyl scaffold
Target selectivity and SAR exploration
Chiral Ligand Synthesis
1,2-diamine motif for ligand frameworks
Enantioselectivity in asymmetric catalysis
Fragment-Based Drug Discovery
Drug-like physicochemical profile (TPSA, cLogP)
Fragment hit expansion and analog synthesis

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